molecular formula C15H16O B14132660 2,4-Dimethyl-1-p-tolyloxybenzene

2,4-Dimethyl-1-p-tolyloxybenzene

Cat. No.: B14132660
M. Wt: 212.29 g/mol
InChI Key: ZJIIFGUVZPIVHH-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-p-tolyloxybenzene is an organic compound with the molecular formula C15H16O It is a derivative of benzene, featuring two methyl groups at the 2 and 4 positions and a p-tolyloxy group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-1-p-tolyloxybenzene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-p-tolyloxybenzene undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2,4-dimethylbenzoic acid.

    Reduction: Formation of 2,4-dimethylcyclohexanol.

    Substitution: Formation of 2,4-dimethyl-1-bromo-1-p-tolyloxybenzene or 2,4-dimethyl-1-nitro-1-p-tolyloxybenzene.

Scientific Research Applications

2,4-Dimethyl-1-p-tolyloxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-p-tolyloxybenzene involves its interaction with specific molecular targets. The compound can participate in various chemical reactions due to the presence of reactive sites on the benzene ring and the p-tolyloxy group. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s overall reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenol: Similar structure but lacks the p-tolyloxy group.

    1,4-Dimethoxybenzene: Contains methoxy groups instead of methyl and p-tolyloxy groups.

    2,4,6-Trimethylphenol: Contains an additional methyl group at the 6 position.

Uniqueness

2,4-Dimethyl-1-p-tolyloxybenzene is unique due to the presence of both methyl groups and a p-tolyloxy group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2,4-dimethyl-1-(4-methylphenoxy)benzene

InChI

InChI=1S/C15H16O/c1-11-4-7-14(8-5-11)16-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3

InChI Key

ZJIIFGUVZPIVHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)C

Origin of Product

United States

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